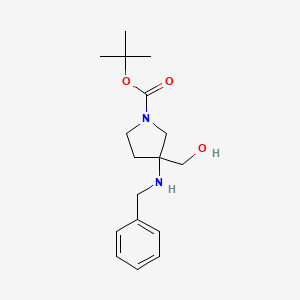

tert-Butyl 3-(benzylamino)-3-(hydroxymethyl)pyrrolidine-1-carboxylate

Description

tert-Butyl 3-(benzylamino)-3-(hydroxymethyl)pyrrolidine-1-carboxylate is a pyrrolidine derivative featuring a tert-butyl carbamate group at position 1, along with benzylamino and hydroxymethyl substituents at position 3.

Properties

Molecular Formula |

C17H26N2O3 |

|---|---|

Molecular Weight |

306.4 g/mol |

IUPAC Name |

tert-butyl 3-(benzylamino)-3-(hydroxymethyl)pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C17H26N2O3/c1-16(2,3)22-15(21)19-10-9-17(12-19,13-20)18-11-14-7-5-4-6-8-14/h4-8,18,20H,9-13H2,1-3H3 |

InChI Key |

OAHYMYQOTGIOLY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)(CO)NCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(benzylamino)-3-(hydroxymethyl)pyrrolidine-1-carboxylate typically involves multi-step organic reactions. One common method includes:

Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring is constructed through cyclization reactions.

Introduction of Benzylamino Group: The benzylamino group is introduced via nucleophilic substitution reactions.

Hydroxymethylation: The hydroxymethyl group is added through hydroxymethylation reactions, often using formaldehyde or other hydroxymethylating agents.

tert-Butyl Protection: The final step involves the protection of the carboxyl group with a tert-butyl group using tert-butyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxymethyl group can undergo oxidation to form aldehydes or carboxylic acids.

Reduction: The benzylamino group can be reduced to primary amines.

Substitution: The benzylamino group can participate in substitution reactions to introduce various functional groups.

Common Reagents and Conditions

Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).

Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

Oxidation: Aldehydes, carboxylic acids.

Reduction: Primary amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

Intermediate in Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

Catalysis: Can act as a ligand in catalytic reactions.

Biology

Enzyme Inhibition: Potential inhibitor of enzymes due to its structural features.

Bioconjugation: Used in the modification of biomolecules for research purposes.

Medicine

Drug Development: Potential lead compound for the development of new pharmaceuticals.

Diagnostic Agents: Used in the synthesis of diagnostic agents for imaging and detection.

Industry

Material Science: Used in the synthesis of polymers and advanced materials.

Agrochemicals: Intermediate in the production of agrochemicals.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(benzylamino)-3-(hydroxymethyl)pyrrolidine-1-carboxylate depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of functional groups allows it to form hydrogen bonds, ionic interactions, and hydrophobic interactions with its targets.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes critical structural and functional differences between the target compound and related pyrrolidine derivatives:

Functional Group Analysis

- Target Compound vs. (3R,4R)-tert-Butyl 3-(benzylamino)-4-hydroxypyrrolidine-1-carboxylate: The target compound’s dual substituents (benzylamino and hydroxymethyl) at position 3 contrast with the hydroxyl group at position 4 in the analogue .

Target Compound vs. tert-Butyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate :

The hydroxymethyl group in the target compound enhances hydrophilicity compared to the methyl group in the analogue . This may improve aqueous solubility, a critical factor in drug formulation.Target Compound vs. Pyridine-Containing Derivatives () :

Compounds such as tert-Butyl 3-((5-bromo-3-(dimethoxymethyl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate () incorporate pyridine rings, which introduce aromaticity and electronic effects absent in the target compound. These differences highlight divergent applications, with pyridine derivatives often prioritized in catalysis or materials science .

Q & A

Basic: What are the optimal synthetic routes for tert-butyl 3-(benzylamino)-3-(hydroxymethyl)pyrrolidine-1-carboxylate, and how can regioselectivity be controlled?

Methodological Answer:

The synthesis typically involves multi-step strategies to introduce the benzylamino and hydroxymethyl groups onto the pyrrolidine ring. Key steps include:

- Protection/Deprotection: Use of tert-butoxycarbonyl (Boc) groups to protect the pyrrolidine nitrogen during functionalization .

- Regioselective Functionalization: Controlled alkylation or substitution reactions (e.g., Mitsunobu reaction for hydroxymethyl group introduction) with catalysts like DMAP and triethylamine in dichloromethane at 0–20°C to minimize side reactions .

- Purification: Flash column chromatography (hexane/EtOAc gradients) or HPLC to isolate stereoisomers .

Data Table:

| Step | Reagents/Conditions | Yield | Purity (HPLC) |

|---|---|---|---|

| Boc Protection | Boc₂O, TEA, DCM | 85–92% | >95% |

| Benzylamination | Benzylamine, Pd/C, H₂ | 78% | 97% |

Basic: How is the stereochemistry of this compound characterized, and what techniques validate its configuration?

Methodological Answer:

Stereochemical assignment relies on:

- NMR Spectroscopy: - and -NMR coupling constants (e.g., vicinal coupling for trans-diaxial protons) .

- Chiral HPLC: Use of chiral stationary phases (e.g., Chiralpak AD-H) to resolve enantiomers and confirm optical purity .

- X-ray Crystallography: For unambiguous confirmation of absolute configuration in crystalline derivatives .

Advanced: How do stereochemical variations (e.g., cis vs. trans isomers) impact biological activity or synthetic utility?

Methodological Answer:

Stereochemistry critically influences:

- Biological Target Binding: Trans isomers may exhibit higher affinity for enzymes like kinases due to spatial alignment of the benzylamino and hydroxymethyl groups .

- Reactivity: Cis configurations can hinder nucleophilic attack at the pyrrolidine nitrogen, altering reaction pathways in downstream derivatization .

Experimental Design: - Compare IC₅₀ values of isomers in enzyme inhibition assays.

- Use molecular docking simulations (e.g., AutoDock Vina) to model interactions with target proteins .

Advanced: What mechanistic insights explain contradictions in reported yields for benzyl group deprotection?

Methodological Answer:

Discrepancies arise from:

- Catalyst Selection: Hydrogenation with Pd/C vs. Pd(OH)₂ (Pearlman’s catalyst) affects debenzylation efficiency. Pd/C may require higher H₂ pressure (3–5 atm) for complete removal .

- Side Reactions: Competitive reduction of hydroxymethyl to methyl groups in acidic conditions .

Resolution: - Monitor reaction progress via TLC or LC-MS.

- Optimize solvent systems (e.g., EtOAc vs. MeOH) to stabilize intermediates .

Advanced: How can computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

- DFT Calculations: Use Gaussian or ORCA to model transition states and predict regioselectivity in substitutions (e.g., SN2 at hydroxymethyl vs. benzylamino sites) .

- Solvent Effects: COSMO-RS simulations to assess polarity’s role in stabilizing intermediates .

Case Study: - Calculated activation energy for SN2 at hydroxymethyl: 25 kcal/mol (favorable in polar aprotic solvents like DMF) .

Advanced: What strategies mitigate racemization during functional group transformations?

Methodological Answer:

- Low-Temperature Reactions: Perform acylations or alkylations at 0°C to slow epimerization .

- Enzymatic Resolution: Use lipases or esterases to selectively hydrolyze one enantiomer .

- Inert Atmosphere: Conduct reactions under N₂/Ar to prevent oxidative degradation of sensitive groups .

Basic: What analytical techniques are recommended for assessing batch-to-batch consistency?

Methodological Answer:

- HPLC-MS: Quantify impurities (e.g., des-benzyl byproducts) with a C18 column and 0.1% formic acid gradient .

- Elemental Analysis: Validate C, H, N content within ±0.4% of theoretical values .

- Karl Fischer Titration: Ensure water content <0.1% for hygroscopic batches .

Advanced: How does the hydroxymethyl group’s conformation influence hydrogen-bonding interactions in crystal packing?

Methodological Answer:

- Single-Crystal Studies: X-ray diffraction reveals intramolecular H-bonds between hydroxymethyl and pyrrolidine carbonyl, stabilizing chair conformations .

- Thermal Analysis: DSC shows melting point variations (ΔT = 5–10°C) between polymorphs with different H-bond networks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.